![molecular formula C26H29F2N3O2 B10792261 3-{Cyclobutyl[4-(7-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide](/img/structure/B10792261.png)
3-{Cyclobutyl[4-(7-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{Cyclobutyl[4-(7-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide is a complex organic compound that features a unique combination of cyclobutyl, indole, and chromane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Cyclobutyl[4-(7-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The chromane moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{Cyclobutyl[4-(7-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-{Cyclobutyl[4-(7-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{Cyclobutyl[4-(7-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The chromane moiety may also contribute to the compound’s activity by interacting with different molecular targets .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Chromane Derivatives: Compounds like tocopherols (vitamin E) and chromanols share the chromane moiety and have antioxidant properties.
Uniqueness
3-{Cyclobutyl[4-(7-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide is unique due to its combination of cyclobutyl, indole, and chromane moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and potential therapeutic benefits .
Properties
Molecular Formula |
C26H29F2N3O2 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
3-[cyclobutyl-[4-(7-fluoroindol-1-yl)butyl]amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide |
InChI |
InChI=1S/C26H29F2N3O2/c27-22-8-3-5-17-11-14-30(24(17)22)12-1-2-13-31(18-6-4-7-18)19-15-21-20(26(29)32)9-10-23(28)25(21)33-16-19/h3,5,8-11,14,18-19H,1-2,4,6-7,12-13,15-16H2,(H2,29,32) |
InChI Key |
PYLFJHQGWYOKKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N(CCCCN2C=CC3=C2C(=CC=C3)F)C4CC5=C(C=CC(=C5OC4)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-[4-(2-(1-Methylethyl)phenyl)-1-piperazinyl]-1-oxohexyl]isoindoline](/img/structure/B10792182.png)
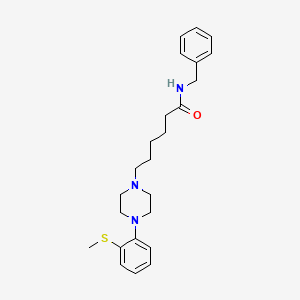

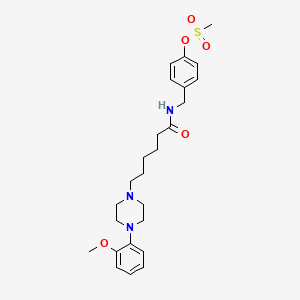
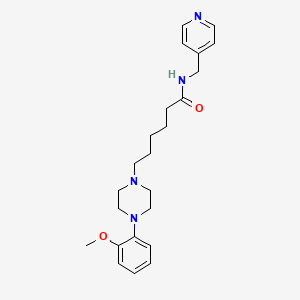
![4-[2-(1-Methylethyl)phenyl]-N-(4-pyridinylmethyl)-1-piperazinehexanamide](/img/structure/B10792203.png)
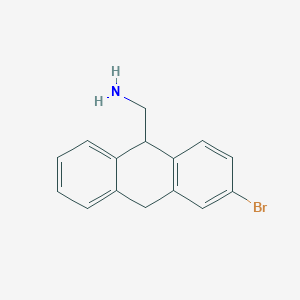
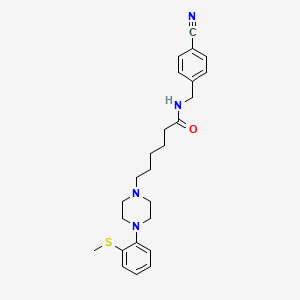
![N-(4-Methanesulfonyloxyphenylmethyl)-4-[2-(1-methylethyl)phenyl]-1-piperazinehexanamide](/img/structure/B10792228.png)
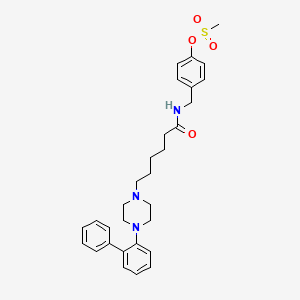
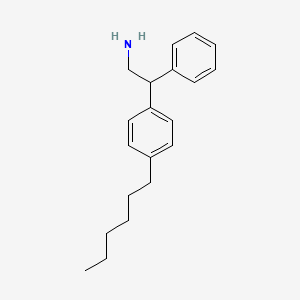
![(S)-N-(4-((2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)butyl)-2-naphthamide](/img/structure/B10792243.png)
![(3R)-(+)-3-((Cyclopropylmethyl){[6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl]methyl}amino)-8-fluorochromane-5-carboxamide](/img/structure/B10792251.png)
![3-{Cyclobutyl[4-(5-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide](/img/structure/B10792255.png)
